molecular formula C9H10O4 B14342574 Benzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester CAS No. 98201-66-2

Benzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester

Cat. No.: B14342574
CAS No.: 98201-66-2
M. Wt: 182.17 g/mol
InChI Key: BSPUCDOBUVXMQH-UHFFFAOYSA-N
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Description

Benzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester, also known as methyl 2,3-dihydroxy-6-methylbenzoate, is an organic compound with the molecular formula C9H10O4. This compound is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring, along with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester typically involves the esterification of 2,3-dihydroxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2,3-dihydroxy-6-methylbenzoic acid+methanolacid catalystbenzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester+water\text{2,3-dihydroxy-6-methylbenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2,3-dihydroxy-6-methylbenzoic acid+methanolacid catalyst​benzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester+water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of esters or ethers depending on the substituent.

Scientific Research Applications

Benzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester: Similar structure but with hydroxyl groups at different positions.

    Benzoic acid, 2,6-dihydroxy-, methyl ester: Lacks the methyl group on the benzene ring.

    Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester: Contains an additional methyl group.

Uniqueness

Benzoic acid, 2,3-dihydroxy-6-methyl-, methyl ester is unique due to the specific positioning of its hydroxyl and methyl groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

98201-66-2

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 2,3-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C9H10O4/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4,10-11H,1-2H3

InChI Key

BSPUCDOBUVXMQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)O)C(=O)OC

Origin of Product

United States

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